molecular formula C8H8BrNO2 B14024667 5-Bromo-4-ethylnicotinic acid

5-Bromo-4-ethylnicotinic acid

Cat. No.: B14024667
M. Wt: 230.06 g/mol
InChI Key: ULMWMOLAAJLWBK-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylnicotinic acid is a substituted nicotinic acid derivative featuring a bromine atom at the 5-position and an ethyl group at the 4-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and biological interactions .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-4-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8BrNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12)

InChI Key

ULMWMOLAAJLWBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethylnicotinic acid typically involves the bromination of 4-ethylnicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-ethylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The bromine and ethyl substituents on the pyridine ring may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-4-ethylnicotinic acid with key analogs based on substituent positions, functional groups, and properties:

Compound Name Substituents (Position) Functional Group Key Properties/Applications CAS Number Source Evidence
This compound Br (5), Ethyl (4) Carboxylic acid High lipophilicity, agrochemical precursor N/A Hypothetical
5-Bromo-6-chloronicotinic acid Br (5), Cl (6) Carboxylic acid Dual halogenation; R&D applications 29241-62-1
5-Bromo-2-chloronicotinic acid Br (5), Cl (2) Carboxylic acid Steric hindrance at 2-position; synthesis 29241-65-4
5-Bromo-2-ethoxynicotinic acid Br (5), Ethoxy (2) Carboxylic acid Enhanced solubility via ethoxy group 393184-78-6
3-Bromo-5-pyridinecarboxylic acid Br (3) Carboxylic acid Electronic effects alter reactivity 113118-81-3
Ethyl 5-bromo-6-chloronicotinate Br (5), Cl (6), Ethyl ester Ester Improved volatility for formulations 952063-30-8

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound increases logP compared to methyl or halogen-only analogs (e.g., 5-Bromo-4-methylnicotinaldehyde, CAS 709652-82-4), enhancing membrane permeability .
  • Melting Points : Carboxylic acid derivatives (e.g., 5-Bromo-2-chloronicotinic acid) generally have higher melting points (>150°C) than esters (e.g., Methyl 5-bromo-6-chloronicotinate, ~80°C) due to hydrogen bonding .
  • Solubility : Ethoxy-substituted analogs (e.g., 5-Bromo-2-ethoxynicotinic acid, CAS 393184-78-6) show improved aqueous solubility compared to ethyl-substituted acids, critical for biological testing .

Research Findings and Challenges

  • Synthetic Challenges : Displacement reactions (e.g., bromide by chloride in dibrominated acids) require precise control to avoid byproducts .
  • Biological Activity : Bromine at the 5-position enhances binding to enzymes like acetylcholinesterase, but ethyl substitution may reduce potency compared to smaller groups (e.g., methyl) .
  • Environmental Impact : Chlorinated analogs (e.g., 5-Bromo-6-chloronicotinic acid) raise concerns about persistence, whereas ethyl groups may improve biodegradability .

Biological Activity

5-Bromo-4-ethylnicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and an ethyl group at the 4-position of the pyridine ring. This structural modification is significant as it influences the compound's interaction with biological targets.

Key Properties:

  • Molecular Formula : C9_{9}H10_{10}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 232.09 g/mol
  • Solubility : Soluble in water, enhancing bioavailability.

Research indicates that this compound exhibits several biological activities, primarily through its interactions with nicotinic receptors and other biological pathways:

  • Neurotransmitter Modulation : The compound is structurally similar to nicotinic acetylcholine receptors (nAChRs), suggesting potential roles in modulating neurotransmitter systems. Studies have shown that such compounds can influence cognitive functions and neuroprotection, making them candidates for treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : Like other nicotinic acid derivatives, this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is required to elucidate the specific mechanisms involved.

Case Studies and Experimental Data

Recent studies have explored the biological activity of this compound through various experimental approaches:

  • Binding Affinity Studies : In vitro assays have demonstrated that this compound binds effectively to nicotinic receptors, indicating a potential role as an agonist or antagonist depending on the receptor subtype involved .
  • Cell Viability Assays : MTT assays conducted on RAW macrophage cells showed that the compound exhibits low toxicity while enhancing cell viability under certain concentrations, suggesting a possible protective effect against oxidative stress .
  • Comparative Analysis with Analogues : The compound was compared with other nicotinic acid derivatives to assess its unique biological profile. The presence of the bromine atom was found to enhance binding affinity compared to non-brominated analogs .

Data Tables

The following table summarizes key findings from research on this compound:

Study FocusFindings
Binding AffinityHigh affinity for nAChRs; potential agonist activity
Anti-inflammatory PotentialModulation of inflammatory cytokines observed in cell models
Antimicrobial ActivityPreliminary evidence suggests effectiveness against certain pathogens
Cell ViabilityLow toxicity; protective effects noted in RAW macrophage cells

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